molecular formula C22H21ClN2O4S B11137314 N-benzyl-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-benzyl-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11137314
M. Wt: 444.9 g/mol
InChI Key: NQOGONOGCPVVPO-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide: is a synthetic organic compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfamoyl group attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-methylphenoxyacetyl chloride.

    Introduction of the Sulfamoyl Group: The 2-methylphenoxyacetyl chloride is then reacted with 4-chlorophenylsulfonamide in the presence of a base like pyridine to form the intermediate 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetyl chloride.

    Benzylation: Finally, the intermediate is reacted with benzylamine in the presence of a base such as sodium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
  • Explored for its potential anti-inflammatory properties.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide is not fully understood. it is believed to interact with biological targets through its sulfonamide group, which can mimic the structure of para-aminobenzoic acid (PABA) and inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides in bacteria.

Comparison with Similar Compounds

    N-benzyl-4-sulfamoyl-benzamide: Another sulfonamide derivative with similar antimicrobial properties.

    N-benzyl-2-(4-chlorophenyl)-acetamide: Lacks the sulfamoyl group but shares the benzyl and chlorophenyl groups.

Uniqueness:

  • The presence of both the sulfamoyl and phenoxyacetamide groups in N-benzyl-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide makes it unique compared to other sulfonamide derivatives. This combination of functional groups may confer distinct biological activities and reactivity patterns.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-benzyl-2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16-13-20(30(27,28)25-19-9-7-18(23)8-10-19)11-12-21(16)29-15-22(26)24-14-17-5-3-2-4-6-17/h2-13,25H,14-15H2,1H3,(H,24,26)

InChI Key

NQOGONOGCPVVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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